molecular formula C14H12N2OS B12590268 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine CAS No. 650626-14-5

4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine

Cat. No.: B12590268
CAS No.: 650626-14-5
M. Wt: 256.32 g/mol
InChI Key: DHDIVNVRBCMBDO-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring attached to a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine typically involves the condensation of 6-methoxy-1-naphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Another method involves the use of metal triflates to promote the intramolecular annulation of o-formyl allylbenzenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-(6-Hydroxynaphthalen-1-yl)-1,3-thiazol-2-amine.

    Reduction: 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring can act as a bioisostere for other heterocycles, allowing it to modulate biological activity by binding to specific sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is unique due to its combination of a methoxynaphthalene moiety with a thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with potential biological and industrial applications.

Properties

CAS No.

650626-14-5

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

4-(6-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H12N2OS/c1-17-10-5-6-11-9(7-10)3-2-4-12(11)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16)

InChI Key

DHDIVNVRBCMBDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C3=CSC(=N3)N

Origin of Product

United States

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